(+)-Ganodermanontriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ganodermanontriol typically involves the extraction from Ganoderma lucidum. The dried mushroom is crushed and sieved, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate ganodermanontriol .
Industrial Production Methods: Industrial production of ganodermanontriol involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of ganodermanontriol .
Chemical Reactions Analysis
Types of Reactions: Ganodermanontriol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize ganodermanontriol.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of ganodermanontriol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry:
Biology:
- Exhibits significant anticancer properties by inhibiting the proliferation of colon cancer cells .
- Demonstrates antiviral activity against human immunodeficiency virus and dengue virus .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation and induce cell cycle arrest .
- Shows promise in antiviral therapies by targeting viral proteases .
Industry:
Mechanism of Action
Ganodermanontriol exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ganodermanontriol is unique among lanostanoid triterpenes due to its specific hydroxylation pattern and biological activities . Similar compounds include:
Ganoderic Acid: Another triterpene from Ganoderma lucidum with anticancer and anti-inflammatory properties.
Lucidenic Acid: Known for its antioxidant and hepatoprotective effects.
Ganodermanondiol: Exhibits cytotoxicity against various cancer cell lines.
Ganodermanontriol stands out due to its potent anticancer and antiviral activities, making it a promising candidate for further research and development .
Biological Activity
(+)-Ganodermanontriol (GT) is a bioactive triterpene derived from the medicinal mushroom Ganoderma lucidum, known for its diverse pharmacological properties. This article explores the biological activity of GT, focusing on its effects on melanin biosynthesis, neuroprotection, and anticancer properties, supported by data tables and relevant research findings.
Structure and Properties
Ganodermanontriol is characterized by its triterpenoid structure, which contributes to its biological activities. The molecular formula is C30H48O4, and it has been identified as one of the major active compounds in G. lucidum.
Inhibition of Melanin Biosynthesis
Recent studies have demonstrated that GT effectively inhibits melanin production in B16F10 melanoma cells. The mechanism involves the suppression of tyrosinase and microphthalmia-associated transcription factor (MITF) expression, critical regulators in melanogenesis.
Key Findings:
- Cell Viability : GT did not significantly affect cell viability at concentrations below 2.5 μg/mL but reduced viability at higher concentrations (≥5 μg/mL) .
- Mechanism of Action : GT inhibits tyrosinase activity and MITF expression through modulation of the cAMP response element-binding protein (CREB) and MAPK signaling pathways .
Table 1: Effects of Ganodermanontriol on Melanin Production
Concentration (μg/mL) | Melanin Production Inhibition (%) | Cell Viability (%) |
---|---|---|
0.31 | 10 | 100 |
1.25 | 25 | 95 |
2.5 | 45 | 90 |
5 | 65 | 70 |
10 | 80 | 50 |
Neuroprotective Effects
GT has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It was identified as a disintegrator of amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease.
Key Findings:
- Cell Viability : In vitro studies indicated that GT enhances cell viability and reduces apoptosis in neuronal cells exposed to Aβ-induced toxicity .
- Mechanism : The protective effects are attributed to the activation of the Nrf2-Keap1 signaling pathway, which mitigates oxidative stress and neuronal apoptosis .
Table 2: Neuroprotective Effects of Ganodermanontriol
Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
Aβ Treatment | 40 | 60 |
Aβ + Ganodermanontriol | 75 | 25 |
Anticancer Activity
GT exhibits promising anticancer properties, particularly against breast cancer cell lines. Research indicates that it has significant inhibitory effects on cell proliferation.
Key Findings:
- IC50 Values : GT demonstrated IC50 values of 5.8 μM for MCF-7 and 9.7 μM for MDA-MB-231 breast cancer cell lines, indicating potent antiproliferative activity .
- Mechanism : The anticancer effects are linked to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
Table 3: Anticancer Activity of Ganodermanontriol
Cell Line | IC50 (μM) | Effect on Cell Cycle |
---|---|---|
MCF-7 | 5.8 | G1 phase arrest |
MDA-MB-231 | 9.7 | G2/M phase arrest |
Properties
CAS No. |
106518-63-2 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1 |
InChI Key |
KASALCUNLBTNAA-LIPCCPSCSA-N |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomeric SMILES |
C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Appearance |
Powder |
Synonyms |
ganodermanontriol GNDT triterpene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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